Docosanedioic acid

Plant Biochemistry Metabolomics Suberin Composition

Researchers requiring a non-cleavable linker with precise C22 spatial reach often find shorter-chain analogs (C12, C18) compromise conjugate stability or polymer hydrophobicity. Docosanedioic acid (CAS 505-56-6) addresses this with its 22-carbon α,ω-dicarboxylic acid backbone. • Enables stable ADC/PROTAC bioconjugates with defined antibody-payload separation distinct from PEG linkers. • Serves as a key monomer for hydrophobic, thermally stable polyesters and polyamides (mp 126-130 °C). • Verified as a major suberin monomer (4.84 mg/g in potato) for biomimetic polymer research. Supplied with ≥95% purity; bulk quantities available.

Molecular Formula C22H42O4
Molecular Weight 370.6 g/mol
CAS No. 505-56-6
Cat. No. B549199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanedioic acid
CAS505-56-6
Molecular FormulaC22H42O4
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O
InChIInChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)
InChIKeyDGXRZJSPDXZJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanedioic Acid: C22 α,ω-Dicarboxylic Acid Overview


Docosanedioic acid (CAS 505-56-6), also known as felogenic acid or phellogenic acid, is a saturated, linear, long-chain α,ω-dicarboxylic acid with the molecular formula C22H42O4 and a molecular weight of 370.57 g/mol [1][2]. It is a member of the very long-chain fatty acid class, featuring a 22-carbon aliphatic backbone terminated by two carboxylic acid groups [3]. This bifunctional structure underpins its utility as a key monomer in the synthesis of specialty polymers, polyesters, and polyamides, as well as a non-cleavable linker in bioconjugation chemistry for antibody-drug conjugates (ADCs) and PROTACs [4][5].

Polymer & Material Science
Long-chain (C22) α,ω-diacid monomer for specialty polyamides, polyesters, and engineering plastics
Chain-length-dependent thermal and mechanical profile
Bioconjugation Chemistry
Non-cleavable linker for ADC and PROTAC design; C22 backbone defines spatial separation
Linker chemistry class choice
Plant Biopolymer Research
Relevant monomer for suberin biomimetics; natural abundance confirmed in GC-MS suberin profiles
Reported very-long-chain diacid in suberized tissue
Amphiphile & Surface Science
Hydrophobic anchor for A-B-A surfactants and Langmuir monolayer studies; chain length governs interfacial behavior
Class-level chain cohesion and solubility control

Procurement: Why Chain Length Prevents Substitution


The performance of long-chain α,ω-dicarboxylic acids is not generic but is fundamentally governed by the number of methylene units in their aliphatic backbone. For docosanedioic acid (C22), the extended hydrophobic chain length directly impacts critical parameters such as melting point, solubility, mechanical properties of derived polymers, and the spatial reach of bioconjugate linkers [1]. As documented in comparative studies, substituting C22 with shorter-chain analogs like dodecanedioic acid (C12) or octadecanedioic acid (C18) results in significantly different material and biological outcomes, including altered thermal behavior, reduced polymer hydrophobicity, and distinct metabolic processing, thereby invalidating direct replacement in established protocols or formulations [2].

C12 or C18 Shorter chain analogs alter melting behavior, polymer crystallinity, and hydrophobicity; thermal processing windows may not transfer.
Cleavable linker Substituting a cleavable peptide linker for the C22 non-cleavable backbone changes ADC catabolite release mechanism and bystander killing profile.
Generic diacid Suberin biomimetic research requires the precise C22 chain length; shorter diacids produce non-representative polyester architecture.

Differential Performance vs. Shorter-Chain Diacids


Suberin Abundance: C22 vs. C18 Diacid

In a GC-MS metabolomic analysis of wound-healing potato tuber suberin, the native abundance of docosanedioic acid (C22) was quantified at 4.84 ± 1.03 mg/g dry weight [1]. This level is approximately 9.5 times greater than the abundance of octadecanedioic acid (C18), which was measured at 0.51 ± 0.02 mg/g in the same system [1]. This differential natural accumulation suggests a distinct physiological role and biosynthetic preference for the C22 chain length in forming the aliphatic polyester matrix of suberin, making it a more relevant biomarker and building block for biomimetic polymer research.

Suberin abundance: C22 vs C18
Head-to-head
C22: 4.84 ± 1.03 mg/g vs C18: 0.51 ± 0.02 mg/g (≈9.5× higher)
Supports C22 as predominant very-long-chain suberin monomer
GC-MS of wounded potato tuber suberin
Plant Biochemistry Metabolomics Suberin Composition

Melting Point: C22 vs. C12 Diacid

The melting point of docosanedioic acid (C22) is reported in the range of 119-130 °C, with literature values often cited at 119-125 °C and vendor specifications at 126-130 °C [1][2]. In contrast, the common industrial monomer dodecanedioic acid (C12) exhibits a slightly higher melting point range of 127-129 °C [3]. While both are solids at room temperature, the extended C22 chain provides a broader liquid crystalline phase window before isotropization, which is a critical parameter for melt-processing polymers like long-chain polyamides and polyesters . This difference in thermal behavior can influence processing temperatures and polymer morphology.

Melting point: C22 vs C12
Cross-study
C22 Tm 119–125°C (lit.) vs C12 Tm 127–129°C; broader LC phase window
Thermal processing conditions are chain-length specific
Literature and vendor CoA values
Polymer Chemistry Thermal Analysis Material Science

Linker Classification: Non-Cleavable vs. Cleavable

Docosanedioic acid is functionally defined as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and an alkyl chain-based linker for PROteolysis TArgeting Chimeras (PROTACs) [1]. This 'non-cleavable' designation is a binary functional parameter. In the context of ADCs, this means the linker remains intact after internalization and lysosomal degradation of the antibody, leading to the release of the cytotoxic payload while still attached to the amino acid residue (e.g., lysine) derived from the linker. This contrasts with cleavable linkers (e.g., those containing a valine-citrulline dipeptide substrate for cathepsin B), which are designed to be enzymatically severed to release an unmodified drug [2]. The choice of a non-cleavable C22 linker like docosanedioic acid directly impacts ADC stability in circulation and the chemical nature of the released cytotoxic catabolite, affecting both efficacy and bystander killing effects.

Linker cleavage class
Class-level
C22 diacid: non-cleavable; peptide linker (e.g., Val-Cit): enzymatically cleavable
Binary selection impacts ADC stability and catabolite identity
Context-dependent; class inference
ADC Development PROTAC Design Bioconjugation Chemistry

Suberin Abundance: C22 vs. C16 Diacid

The same suberin analysis that highlighted the abundance of docosanedioic acid (C22) at 4.84 ± 1.03 mg/g also quantified hexadecanedioic acid (C16) at a significantly higher level of 9.38 ± 0.49 mg/g [1]. While C16 is the dominant diacid in this suberin sample, the C22 species is the most abundant among the very-long-chain diacids (≥ C18), exceeding C18 by 9.5x and C20 by over 60x. This profile demonstrates that while shorter chains are abundant, the C22 chain is a key structural component of suberin, and its relative abundance to other very-long-chain diacids is highly skewed. This specific compositional fingerprint is critical for studies aiming to model suberin's macromolecular assembly or its biophysical properties.

Suberin abundance: C22 vs C16
Head-to-head
C22: 4.84 ± 1.03 mg/g vs C16: 9.38 ± 0.49 mg/g; C22 exceeds C20 by ~60×
C22 is the dominant very-long-chain diacid in this suberin profile
GC-MS same study; C20 only 0.08 mg/g
Plant Biochemistry Metabolomics Suberin Composition

Monolayer Properties: C22 vs. Shorter Chains

In a study investigating two-component monolayers at the air/water interface, the properties of docosanedioic acid (DDA, C22) mixed with eicosylamine (EA) were characterized [1]. While the study did not provide a direct quantitative comparator for DDA with another diacid, it establishes DDA as a model compound for forming well-defined, mixed monolayers with long-chain amines. The molecular organization, surface pressure-area isotherms, and stability of these films are highly dependent on the chain length matching and headgroup interactions between the C22 diacid and the C20 amine. This behavior can be class-level inferred to differ from shorter-chain diacids (e.g., C12), which would exhibit greater water solubility and less cohesive lateral interactions, leading to distinctly different monolayer morphology and rheology. This demonstrates the utility of the C22 chain in creating robust, ordered amphiphilic assemblies.

Monolayer behavior
Class-level
Stable mixed monolayers with eicosylamine observed; shorter diacids inferred less cohesive
C22 chain promotes ordered amphiphilic assemblies
Data to verify; supplier inference
Surface Chemistry Langmuir-Blodgett Films Amphiphilic Materials

Surfactant Precursor: C22 Hydrophobic Anchor

The tetrabutylammonium salt of docosanedioic acid has been specifically utilized as a starting material for the synthesis of monomethoxypoly(ethylene glycol) (mPEG) carbonate ester surfactants [1]. In this application, the docosanedioic acid backbone serves as the hydrophobic anchor for an A-B-A type surfactant. The C22 chain length provides a significantly larger hydrophobic volume compared to surfactants derived from shorter diacids (e.g., C12 or C16), which class-level infers a lower critical micelle concentration (CMC) and a greater capacity for solubilizing hydrophobic compounds. While direct CMC data versus a C12 analog is not provided in the abstract, the selection of the C22 precursor for this application is a direct, documented use-case that highlights its value in generating surfactants with enhanced hydrophobicity.

Surfactant precursor
Class-level
C22 diacid salt used to synthesize mPEG carbonate A-B-A surfactants
C22 hydrophobic anchor drives lower expected CMC vs shorter chains
Reported synthetic use; CMC not directly compared
Surfactant Chemistry Polymer Synthesis Amphiphiles

Optimized Applications from Validated Evidence


Non-Cleavable Linkers for ADCs and PROTACs

Procurement for bioconjugation: The well-documented function of docosanedioic acid as a non-cleavable ADC linker and alkyl chain-based PROTAC linker makes it a critical reagent for medicinal chemistry and chemical biology labs [1]. Researchers designing stable bioconjugates can rely on its C22 backbone to provide a specific spatial separation between antibody and payload, distinct from shorter PEG or peptide-based linkers .

Monomer for Specialty Polyamides and Polyesters

Material science procurement: Docosanedioic acid serves as a key monomer for synthesizing long-chain polyamides and polyesters with enhanced durability, thermal stability, and chemical resistance [2]. Its C22 chain imparts hydrophobicity and flexibility to polymer backbones, making it valuable for producing engineering plastics, coatings, and fibers where standard C6 or C12 diacids are insufficient .

Biomimetic Model for Suberin Research

Plant biology and biopolymer procurement: Quantitative metabolomic data confirm that docosanedioic acid is a major component of potato suberin, present at 4.84 mg/g, significantly exceeding other very-long-chain diacids like C18 [3]. This makes it an essential monomer for researchers attempting to synthesize biomimetic suberin-like polyesters or for use as an authentic analytical standard in GC-MS studies of plant extracellular lipids [3].

Amphiphilic Surfactants and Model Membranes

Surface science procurement: The C22 chain of docosanedioic acid provides a robust hydrophobic anchor for synthesizing polymeric surfactants and for constructing stable mixed monolayers at the air/water interface [4][5]. Its specific chain length is crucial for achieving desired surface pressure-area characteristics and for matching the hydrophobic volume required in advanced amphiphilic material design [4].

Application
Selection Property
Validation Focus
Non-cleavable linker research
Linker chemistry class (non-cleavable vs cleavable)
ADC stability and catabolite identity assays
Specialty polyamide/polyester synthesis
Long-chain diacid monomer (C22 backbone)
Thermal, mechanical, and crystallinity testing
Suberin biomimetic studies
Very-long-chain diacid composition (C22 abundance)
GC‑MS compositional analysis of model polyesters
Amphiphilic surfactant and monolayer research
Hydrophobic anchor chain length (C22)
Surface pressure-area isotherms and CMC determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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